molecular formula C12H12BrNO B371288 3-(3-bromophenyl)-N-cyclopropylacrylamide CAS No. 64379-92-6

3-(3-bromophenyl)-N-cyclopropylacrylamide

Cat. No.: B371288
CAS No.: 64379-92-6
M. Wt: 266.13g/mol
InChI Key: VJMVNRGWCFKKJO-QPJJXVBHSA-N
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Description

3-(3-Bromophenyl)-N-cyclopropylacrylamide is an organic compound that features a brominated phenyl ring and a cyclopropyl group attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-cyclopropylacrylamide typically involves the following steps:

    Bromination of Phenyl Ring: The starting material, phenylacrylamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Cyclopropylation: The brominated intermediate is then reacted with cyclopropylamine under basic conditions to form the final product. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-N-cyclopropylacrylamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products Formed

    Substitution Reactions: Products with various functional groups replacing the bromine atom.

    Coupling Reactions: Biaryl or alkyl-aryl compounds depending on the coupling partner used.

Scientific Research Applications

3-(3-Bromophenyl)-N-cyclopropylacrylamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel polymers and materials with unique properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)-N-methylacrylamide: Similar structure but with a methyl group instead of a cyclopropyl group.

    3-(3-Bromophenyl)-N-ethylacrylamide: Similar structure but with an ethyl group instead of a cyclopropyl group.

    3-(3-Bromophenyl)-N-propylacrylamide: Similar structure but with a propyl group instead of a cyclopropyl group.

Uniqueness

3-(3-Bromophenyl)-N-cyclopropylacrylamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can lead to different reactivity and binding characteristics compared to its analogs with linear alkyl groups.

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-N-cyclopropylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-10-3-1-2-9(8-10)4-7-12(15)14-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,14,15)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMVNRGWCFKKJO-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C=CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C=C/C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301213023
Record name 2-Propenamide, 3-(3-bromophenyl)-N-cyclopropyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64379-92-6
Record name 2-Propenamide, 3-(3-bromophenyl)-N-cyclopropyl-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64379-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenamide, 3-(3-bromophenyl)-N-cyclopropyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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